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Compound of Interest

Compound Name: DiSulfo-ICG hydrazide

Cat. No.: B12375484

Audience: Researchers, scientists, and drug development professionals.

Introduction

DiSulfo-ICG hydrazide is a near-infrared (NIR) fluorescent dye designed for the sensitive
detection and quantification of biomolecules containing aldehyde or ketone groups. Its
application in flow cytometry is particularly valuable for analyzing cell surface glycosylation
patterns, a critical aspect of cell signaling, immune recognition, and disease pathology. The
dye's spectral properties in the NIR region (excitation ~780 nm, emission ~800 nm) minimize
interference from cellular autofluorescence, leading to an improved signal-to-noise ratio and
enhanced detection sensitivity.[1]

This application note provides a detailed protocol for labeling cell surface glycoproteins with
DiSulfo-ICG hydrazide for subsequent analysis by flow cytometry. The methodology is based
on the chemical ligation between the hydrazide moiety of the dye and aldehyde groups
generated on cell surface glycans through mild periodate oxidation.

Principle of Detection

The labeling strategy involves a two-step process:

o Oxidation: Treatment of live cells with a low concentration of sodium periodate (NalOa4) at a
reduced temperature selectively oxidizes the cis-diol groups of sialic acid residues on cell
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surface glycoproteins, generating reactive aldehyde groups. This mild oxidation is crucial for
maintaining cell viability.

e Labeling: The hydrazide group of DiSulfo-ICG hydrazide nucleophilically attacks the
generated aldehyde groups, forming a stable covalent hydrazone bond. The cells are now
fluorescently labeled and ready for flow cytometric analysis.

The intensity of the NIR fluorescence is directly proportional to the abundance of sialylated
glycoproteins on the cell surface, allowing for quantitative comparisons between different cell
populations.

Data Presentation

Parameter Wavelength (nm) Notes

Compatible with red/NIR lasers

Maximum Excitation ~780
on modern flow cytometers.
Detected in a far-red/NIR
) o channel, minimizing spectral
Maximum Emission ~800

overlap with common

fluorophores.

Recommended Starting Conditions for Staining Protocol

The following table provides recommended starting concentrations and incubation times. Note:
These parameters should be optimized for each specific cell type and experimental setup to
achieve the best results.
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. Incubation
Step Reagent Concentration . Temperature
Time
Sodium
Oxidation Periodate 1-2mM 15-20 minutes 4°C (onice)
(NalOa)
) DiSulfo-ICG ) Room
Labeling ) 10-50 uM 30-60 minutes
hydrazide Temperature

Experimental Protocols
Materials and Reagents

o Cells of interest (e.g., Jurkat, CHO, or other mammalian cell lines)
¢ DiSulfo-ICG hydrazide

e Anhydrous Dimethyl Sulfoxide (DMSO)

e Sodium Periodate (NalOa)

o Phosphate-Buffered Saline (PBS), pH 7.4

o Flow Cytometry Staining Buffer (e.g., PBS with 1-2% Bovine Serum Albumin or Fetal Bovine
Serum)

« Viability dye (optional, e.g., Propidium lodide or a fixable viability dye)

o Flow cytometry tubes

Preparation of Reagents

o DiSulfo-ICG hydrazide Stock Solution (10 mM):

o Prepare the stock solution by dissolving the appropriate amount of DiSulfo-ICG
hydrazide powder in anhydrous DMSO.

o Vortex thoroughly to ensure complete dissolution.
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o Store in small aliquots at -20°C, protected from light and moisture.

e Sodium Periodate Solution (100 mM):
o Prepare a 100 mM stock solution of NalOa in PBS, pH 7.4.

o This solution should be prepared fresh before each experiment and protected from light.

Staining Protocol

e Cell Preparation:

o Harvest cells and wash them once with ice-cold PBS.

o Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.

o Resuspend the cell pellet in ice-cold PBS to a concentration of 1-5 x 10° cells/mL.
o Oxidation of Cell Surface Glycans:

o To the cell suspension, add the 100 mM NalOa stock solution to a final concentration of 1-
2 mM.

o Incubate the cells on ice (4°C) in the dark for 15-20 minutes.

o Quench the oxidation reaction by washing the cells twice with 10 mL of ice-cold Flow
Cytometry Staining Buffer. Centrifuge at 300-400 x g for 5 minutes at 4°C after each wash.

o Labeling with DiSulfo-ICG hydrazide:

o After the final wash, resuspend the cell pellet in Flow Cytometry Staining Buffer to a
concentration of 1-5 x 10° cells/mL.

o Add the 10 mM DiSulfo-ICG hydrazide stock solution to the cell suspension to a final
concentration of 10-50 pM.

o Incubate at room temperature for 30-60 minutes, protected from light.

e Washing:
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o After incubation, wash the cells twice with 10 mL of Flow Cytometry Staining Buffer to
remove any unbound dye.

o Centrifuge at 300-400 x g for 5 minutes at 4°C after each wash.

o Final Resuspension and Analysis:

o Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer
for analysis.

o If desired, add a viability dye according to the manufacturer's protocol to exclude dead
cells from the analysis.

o Keep the cells on ice and protected from light until analysis on a flow cytometer.

Flow Cytometry Analysis

e Instrument Setup:

o Use a flow cytometer equipped with a laser that can excite the DiSulfo-ICG dye (e.g., a
red laser around 640 nm or a dedicated NIR laser around 785 nm). While a 785 nm laser
is optimal, a 640 nm laser can often provide sufficient excitation for ICG and its
derivatives.

o Set the emission filter to collect the signal in the near-infrared range (e.g., a bandpass
filter around 820/60 nm).

o ltis crucial to set the voltage for the NIR detector appropriately to ensure that the negative
(unstained and oxidized-only) population is on scale and the positive signal from stained
cells is within the linear range of detection.

e Controls:
o Unstained Cells: To set the baseline fluorescence and gate for the negative population.

o Oxidized-Only Cells (No Dye): To ensure that the oxidation step itself does not cause an
increase in fluorescence in the detection channel.
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o Dye-Only Cells (No Oxidation): To control for non-specific binding of the DiSulfo-ICG
hydrazide to the cell surface.

o Data Acquisition and Analysis:

o Acquire data for each sample, collecting a sufficient number of events for statistical
analysis.

o Gate on the live, single-cell population.

o Analyze the fluorescence intensity in the NIR channel to quantify the level of cell surface
glycosylation. The Mean Fluorescence Intensity (MFI) and the percentage of positive cells
can be used as quantitative metrics.

Mandatory Visualizations
Signaling Pathways and Experimental Workflows
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Chemical Labeling of Cell Surface Glycoproteins
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Caption: Workflow for labeling cell surface glycoproteins with DiSulfo-ICG hydrazide.
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Experimental Workflow for Flow Cytometry
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Caption: Step-by-step experimental workflow for DiSulfo-ICG hydrazide staining.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. ICG hydrazide | AAT Bioquest [aatbio.com]

» To cite this document: BenchChem. [Application Notes and Protocols for DiSulfo-ICG
Hydrazide in Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12375484#using-disulfo-icg-hydrazide-in-flow-
cytometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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